

Preliminary Toxicological Profile of Phenylbutazone, a Component of Pyrazinobutazone

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Compound of Interest

Compound Name: *Pyrazinobutazone*

Cat. No.: *B1679905*

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Disclaimer: Information regarding a compound specifically named "**Pyrazinobutazone**" is scarce in publicly available scientific literature. The available data indicates that **Pyrazinobutazone** is an equimolar salt of piperazine and phenylbutazone.^[1] Therefore, this report focuses on the preliminary toxicological profile of Phenylbutazone, the active anti-inflammatory component. The toxicity data presented here for Phenylbutazone is considered highly relevant for assessing the potential hazards of **Pyrazinobutazone**.

This technical guide provides a summary of the key toxicological findings for Phenylbutazone, aimed at researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various toxicological studies on Phenylbutazone.

Table 1: Acute Toxicity

Species	Route of Administration	LD50 (mg/kg)	Reference
Rabbit	Oral	2600	[1]
Rabbit	Dermal	8300	[1]

Table 2: Carcinogenicity

Species	Route of Administration	Dosing Regimen	Key Findings	Reference
F344/N Rats	Gavage (in corn oil)	50 or 100 mg/kg, 5 days/week for 2 years	Increased incidence of renal tubular cell neoplasms in both sexes.	[2]
B6C3F1 Mice	Gavage (in corn oil)	150 or 300 mg/kg, 5 days/week for 2 years	Increased incidence and multiplicity of liver tumors in males. No carcinogenic activity in females.	[2]
DONRYU Rats	Dietary	0.125% or 0.25% for 2 years	No statistically significant increase in tumors, except for a slight positive effect on pheochromocytomas, neoplastic liver nodules, and leukemias in females.	[3]

Experimental Protocols

Below are the detailed methodologies for key toxicological studies conducted on Phenylbutazone.

1. Two-Year Carcinogenicity Study in F344/N Rats and B6C3F1 Mice

- Objective: To evaluate the long-term toxicity and carcinogenicity of Phenylbutazone.
- Animal Model: F344/N rats and B6C3F1 mice, 50 of each sex per group.
- Dosing: Phenylbutazone was administered in corn oil by gavage, 5 days a week for 2 years.
 - Rats: 0, 50, or 100 mg/kg body weight.
 - Mice: 0, 150, or 300 mg/kg body weight.
- Parameters Monitored: Body weights and survival were monitored throughout the study. At the end of the study, a complete histopathological examination of all major organs was performed.
- Key Findings: The major target organs for toxicity were the kidneys in rats and the liver in mice. Phenylbutazone was associated with renal carcinogenicity in rats and liver carcinogenicity in male mice.[\[2\]](#)

2. Carcinogenicity and Promoting Effect Study in DONRYU Rats

- Objective: To investigate the carcinogenicity and tumor-promoting effect of Phenylbutazone.
- Animal Model: Inbred DONRYU rats.
- Carcinogenicity Study:
 - Dosing: Dietary administration of Phenylbutazone at levels of 0 (control), 0.125%, or 0.25% for 2 years to both sexes.
 - Parameters Monitored: Life expectancy, and histopathological examination for tumors and preneoplastic lesions.

- Promoting Effect Study:
 - Initiation: Rats were initiated with either N-ethyl-N-nitrosourea or N-propyl-N-nitrosourea.
 - Promotion: Phenylbutazone was given as a dietary supplement for 2 years following initiation.
 - Parameters Monitored: Incidence of tumors, particularly leukemia, renal, and thyroid tumors.
- Key Findings: Phenylbutazone did not show significant carcinogenic activity when given continuously in the diet for 2 years. It did, however, demonstrate a slight promoting effect for renal and thyroid tumorigenesis after initiation with a nitrosourea compound.[3]

Mechanism of Action and Toxicity Pathways

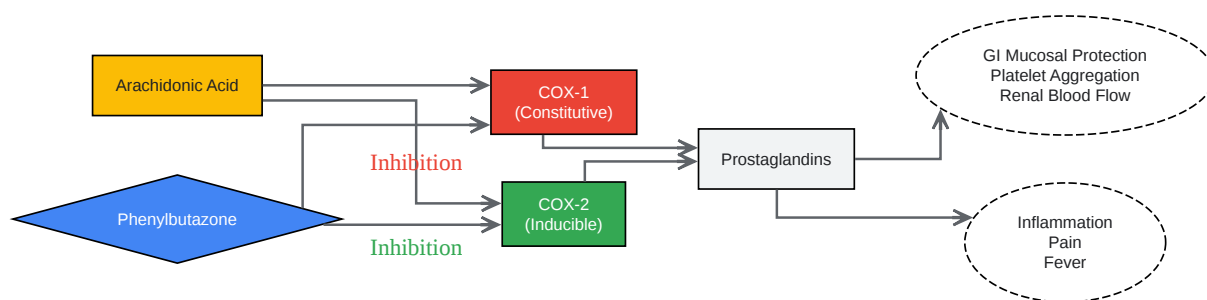
Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The therapeutic anti-inflammatory effects are due to the inhibition of COX-2, while adverse effects, such as gastrointestinal issues, are linked to the inhibition of the constitutively expressed COX-1.

The toxicity of Phenylbutazone is also linked to its metabolism. Aromatic hydroxylation of the phenyl rings is a key metabolic pathway that can lead to the formation of reactive intermediates.[4] These reactive metabolites may contribute to the observed hepatotoxicity and other adverse effects.

Hepatotoxicity: Phenylbutazone has been reported to cause various forms of hepatic injury, including steatosis, cholestasis, and centrilobular necrosis.[4] The mechanism is thought to be a combination of immune-mediated reactions and dose-related intrinsic toxicity.[4]

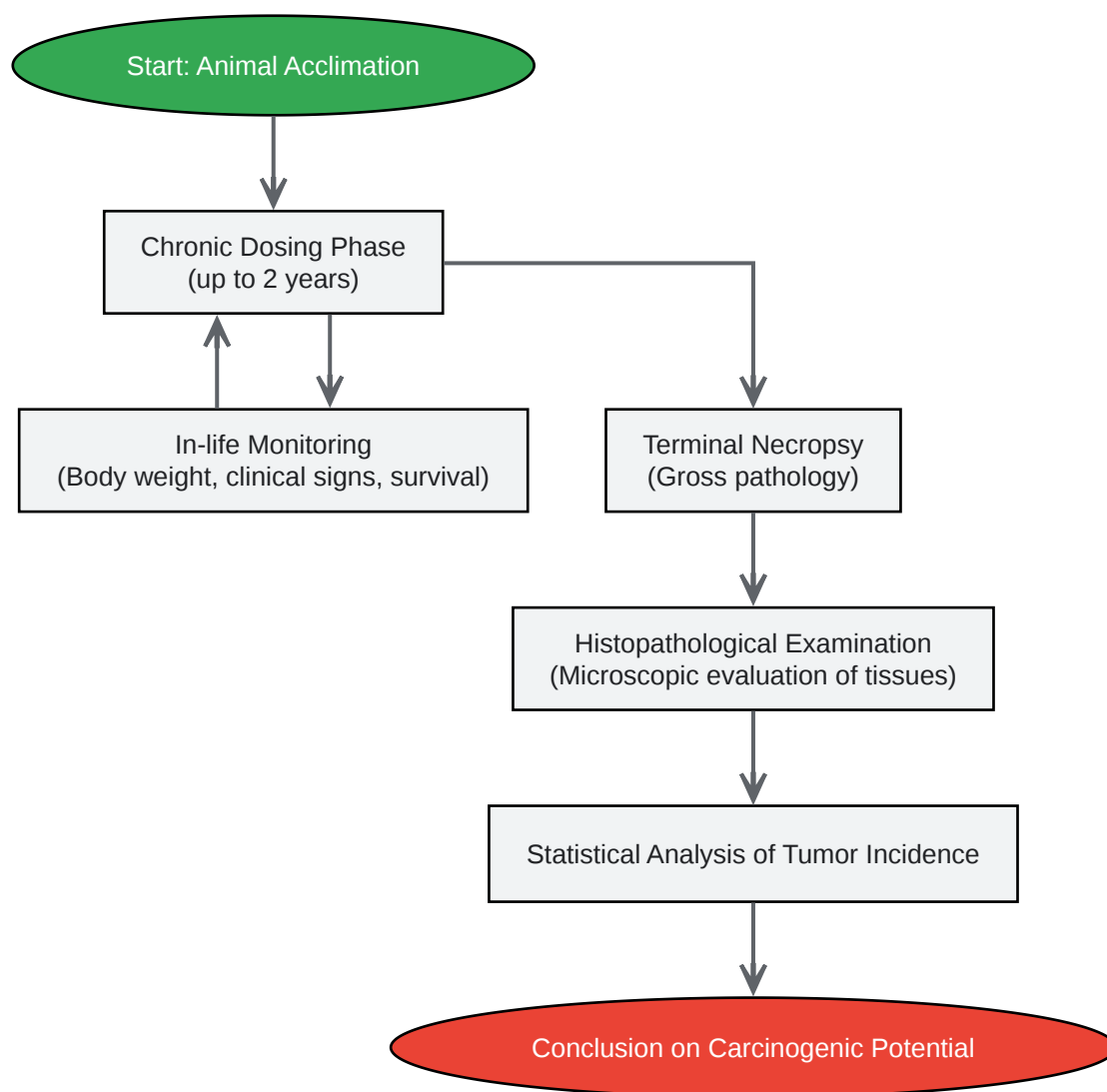
Genotoxicity: The genotoxic potential of Phenylbutazone is complex. While it shows weak in vitro activity at high concentrations, it has been shown to cause sister chromatid exchanges and cytogenetic effects in vivo in both rodents and humans.[5][6] This suggests that Phenylbutazone may act as a genotoxic carcinogen with a threshold dose.[5][6]

Below are diagrams illustrating the mechanism of action of Phenylbutazone and a general workflow for a two-year carcinogenicity bioassay.



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Caption: Mechanism of action of Phenylbutazone via non-selective inhibition of COX-1 and COX-2.



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Caption: Generalized workflow for a two-year rodent carcinogenicity bioassay.

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